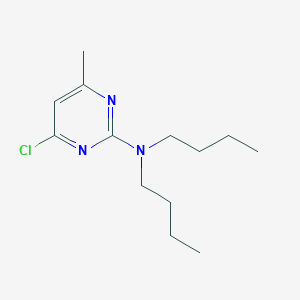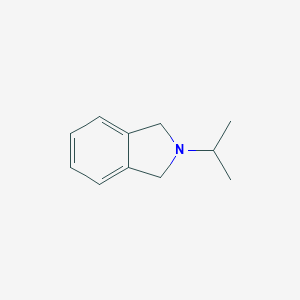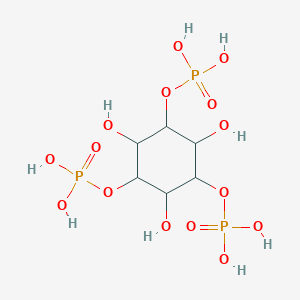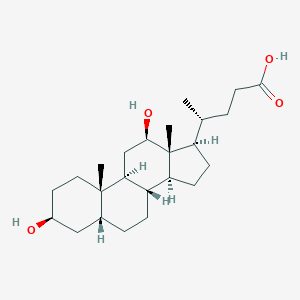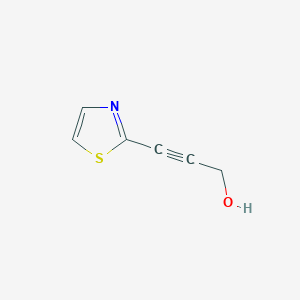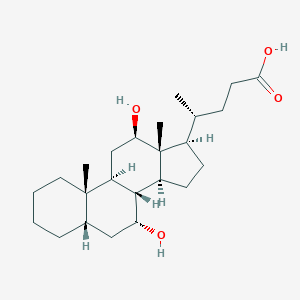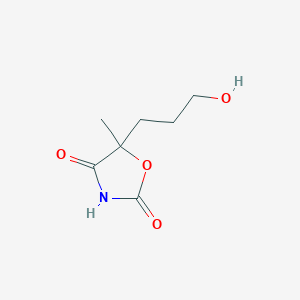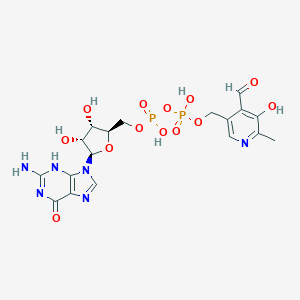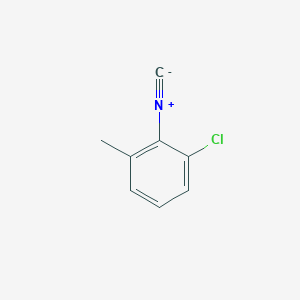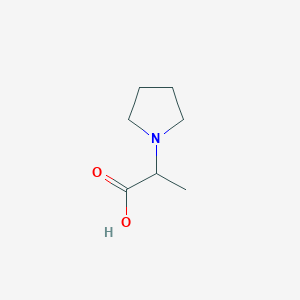
2-Pyrrolidin-1-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidin-1-ylpropanoic acid is a chemical compound that has been used in scientific research . It is also known as 2-Methyl-2-pyrrolidin-1-ylpropanoic acid .
Synthesis Analysis
The synthesis of compounds like 2-Pyrrolidin-1-ylpropanoic acid often involves the use of pyrrolidine rings . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-1-ylpropanoic acid is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyrrolidin-1-ylpropanoic acid include a molecular weight of 143.19 and a molecular formula of C7H13NO2 . It appears as a crystalline substance and should be stored at room temperature .科学的研究の応用
Drug Discovery
The pyrrolidine ring, which is a part of the “2-Pyrrolidin-1-ylpropanoic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer Agents
Pyrrolidine derivatives have been reported to have anticancer properties . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Antibacterial Agents
Pyrrolidine compounds also exhibit antibacterial properties . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that influence the biological profile of these compounds .
Central Nervous System Diseases
Pyrrolidine derivatives have been used in the treatment of central nervous system diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature for their bioactive properties .
Antidiabetics
Pyrrolidine compounds have also been used in the treatment of diabetes . The structure–activity relationship (SAR) of these compounds has been studied extensively .
Anti-inflammatory and Analgesic Agents
Pyrrolidine derivatives have been reported to have anti-inflammatory and analgesic properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Proteomics Research
“2-Pyrrolidin-1-ylpropanoic acid” is used as a biochemical for proteomics research . Its molecular formula is C7H13NO2, and its molecular weight is 143.19 .
Synthesis of Alkaloids and Unusual β-amino Acids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
作用機序
Target of Action
The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research
Pharmacokinetics
Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Pyrrolidin-1-ylpropanoic acid, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.
特性
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBOIOLDSOIGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390101 |
Source


|
| Record name | 2-pyrrolidin-1-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylpropanoic acid | |
CAS RN |
123912-78-7 |
Source


|
| Record name | 2-pyrrolidin-1-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

